molecular formula C26H23N3O3 B11603107 1-{[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-1H-indole-2,3-dione

1-{[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-1H-indole-2,3-dione

Cat. No.: B11603107
M. Wt: 425.5 g/mol
InChI Key: SJOUHRXRKLGZGF-UHFFFAOYSA-N
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Description

1-{[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-1H-indole-2,3-dione is a complex organic compound that features a unique combination of indole and pyrazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with isatin to form the indole-2,3-dione structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-{[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-1H-indole-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness:

  • The unique combination of indole and pyrazole moieties in this compound provides a distinct set of chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable target for further research and development.

Properties

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

1-[[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione

InChI

InChI=1S/C26H23N3O3/c1-17-7-9-19(10-8-17)24-15-22(18-11-13-20(32-2)14-12-18)27-29(24)16-28-23-6-4-3-5-21(23)25(30)26(28)31/h3-14,24H,15-16H2,1-2H3

InChI Key

SJOUHRXRKLGZGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2CN3C4=CC=CC=C4C(=O)C3=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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